The compound is derived from the broader class of naphthyridines, which are bicyclic compounds containing nitrogen atoms in their ring structures. The synthesis of this compound has been explored in various studies focusing on its role as an intermediate in the production of bioactive molecules targeting specific biological pathways .
The synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride typically involves several key steps:
These methods highlight a combination of traditional organic synthesis techniques and modern catalytic approaches to achieve high yields and purity without extensive purification processes.
The molecular structure of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride features a tetrahydro-naphthyridine core with a propan-1-amine side chain. Key structural characteristics include:
The compound's stereochemistry can influence its biological activity; thus, careful consideration during synthesis is necessary to ensure the desired configuration .
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride participates in various chemical reactions typical for amines and heterocycles:
These reactions are essential for modifying the compound's properties or creating derivatives with enhanced biological activities.
The mechanism of action for 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride primarily relates to its role as an antagonist for specific integrins involved in cell adhesion and signaling pathways. By inhibiting these integrins, the compound may affect processes such as:
Research indicates that compounds with similar structures exhibit significant biological activities through these mechanisms .
Key physical and chemical properties of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 206.24 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
These properties are critical for understanding how the compound behaves under various conditions and its suitability for pharmaceutical formulations .
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride has several notable applications:
The synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride (molecular formula: C₁₁H₁₇N₃·2HCl) relies on strategically designed multi-step sequences to construct its bicyclic core. A key approach involves a double Sonogashira coupling between 2,5-dibromopyridine and acetylenic alcohols (e.g., 4a/4b), followed by catalytic hydrogenation to generate saturated alkyl linkers. This forms 3,3'-(pyridine-2,5-diyl)dipropan-1-amine intermediates (e.g., 9a/9b), which undergo Chichibabin cyclization – a thermally induced annulation where the pyridine nitrogen attacks the alkyne terminus, forming the 1,8-naphthyridine scaffold [1].
The propylamine side chain is introduced via two primary strategies:
Table 1: Key Synthetic Intermediates for Target Compound Synthesis
Intermediate | CAS No./Identifier | Role in Synthesis | Structural Features |
---|---|---|---|
2,5-Dibromopyridine | – | Sonogashira substrate | Halogenated pyridine core |
Protected propargylamines (e.g., 10a-e) | – | Side-chain precursor | N-protected alkynes (Boc, Cbz) |
3,3'-(Pyridine-2,5-diyl)dipropan-1-amine (9a/9b) | – | Cyclization precursor | Linear diamine linker |
8-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine | 886362-44-3 | Protected intermediate | Boc-protected amine, naphthyridine core [7] |
Final deprotection (acidolysis of Boc groups) and salt formation (HCl treatment) yield the crystalline dihydrochloride salt. Alternative routes employ reductive amination on 2-aldehyde naphthyridine derivatives using tert-butyl 3-aminopropylcarbamate, though this requires additional oxidation steps to generate the aldehyde [6].
Catalysis is pivotal in constructing the 1,8-naphthyridine core and installing the propylamine side chain. Palladium-copper bimetallic systems enable the Sonogashira coupling of electron-deficient pyridines with terminal alkynes under mild conditions (e.g., Pd(PPh₃)₄/CuI, Et₃N, 60°C). This tolerates diverse protecting groups (Boc, Cbz) on propargylamine reactants [1] [9].
For Chichibabin cyclization, Bronsted acid catalysis (e.g., p-TsOH) or thermal activation (>150°C in high-boiling solvents like DMSO or NMP) promotes the intramolecular hydroamination. Recent advances employ copper-NHC (N-heterocyclic carbene) complexes for analogous cyclizations, leveraging enhanced π-backbonding to activate alkynes. These catalysts facilitate dehydrative cyclization of 2-amino-3-acetylpyridines with alkynes on water, forming fluorinated naphthyridines – a strategy adaptable to non-fluorinated systems [8].
Hydrogenation catalysts (Pd/C, PtO₂) are crucial for reducing dihydronaphthyridine intermediates to saturated 5,6,7,8-tetrahydro derivatives. Chemoselectivity is critical to avoid over-reduction of the pyridine ring or premature deprotection of amine groups. For example, selective hydrogenation of alkynes to (E)-alkenes prior to cyclization minimizes side products [1] [9].
Halogenation, particularly fluorination, significantly enhances the bioactivity of 1,8-naphthyridine derivatives. While the target propylamine compound lacks halogens, its fluorinated analogs demonstrate improved metabolic stability and enhanced target binding in pharmaceutical applications:
Table 2: Bioactivity-Enhancing Modifications in Naphthyridine Derivatives
Modification Type | Example Compound/Intermediate | Biological Impact | Chemical Rationale |
---|---|---|---|
C3 Fluorination | 3-Trifluoroacetyl-1,8-naphthyridine precursors [8] | Improved metabolic stability | Blockade of CYP450-mediated oxidation sites |
C6/C7 Halogenation | 6-Bromo-5,6,7,8-tetrahydro-[1,8]naphthyridine (CAS 355819-02-2) [7] | Enhanced ligand-receptor affinity | Steric and electronic modulation of H-bond acceptors |
Acrylamide prodrugs | (E)-3-(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamides [3] [4] | Targeted covalent inhibition | Electrophilic trap for nucleophilic residues |
The dihydrochloride salt of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine offers distinct physicochemical advantages over its free base (C₁₁H₁₇N₃, CID 9877599):
Table 3: Properties of Free Base vs. Dihydrochloride Salt Forms
Property | Free Base | Dihydrochloride Salt | Practical Implications |
---|---|---|---|
Physical State | Oily liquid or low-melting solid | White crystalline powder | Salt enables direct tableting/encapsulation |
Aqueous Solubility | <2 mg/mL (pH 7.4) | >100 mg/mL | Salt suitable for IV formulations |
Storage Conditions | -20°C, argon, limited stability | 2–8°C, inert atmosphere, stable >24 months | Reduced logistics costs for salt form |
Purification Method | Chromatography (silica, eluent: CH₂Cl₂/MeOH/NH₄OH) | Crystallization (ethanol/water) | Salt allows solvent-based purification at scale |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9